7-methyl-2,3-dihydro-1H-inden-4-yl acetate
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Overview
Description
7-methyl-2,3-dihydro-1H-inden-4-yl acetate is an organic compound with the molecular formula C12H14O2. It is a derivative of indane, a bicyclic hydrocarbon, and features an acetate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 7-methyl-2,3-dihydro-1H-indene.
Acetylation: The indene derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2,3-dihydro-1H-inden-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 7-methyl-2,3-dihydro-1H-inden-4-one or 7-methyl-2,3-dihydro-1H-inden-4-carboxylic acid.
Reduction: Formation of 7-methyl-2,3-dihydro-1H-inden-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-methyl-2,3-dihydro-1H-inden-4-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may interact with cellular pathways. The indane core can interact with various receptors or enzymes, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
7-methyl-2,3-dihydro-1H-indene: The parent compound without the acetate group.
7-methyl-2,3-dihydro-1H-inden-4-ol: The reduced form of the acetate derivative.
7-methyl-2,3-dihydro-1H-inden-4-one: The oxidized form of the acetate derivative.
Uniqueness
7-methyl-2,3-dihydro-1H-inden-4-yl acetate is unique due to the presence of the acetate functional group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(7-methyl-2,3-dihydro-1H-inden-4-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-7-12(14-9(2)13)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABWFAYFFNHAOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379338 |
Source
|
Record name | 7-methyl-2,3-dihydro-1H-inden-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-12-6 |
Source
|
Record name | 7-methyl-2,3-dihydro-1H-inden-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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